molecular formula C22H28N2O2 B5601411 8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5601411
M. Wt: 352.5 g/mol
InChI Key: XODBEEDRLQUERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some of these compounds showed higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibitors than Acarbose, a control antidiabetic drug (Flefel et al., 2019).

Selective Receptor Antagonists

Research into spiropiperidines has yielded compounds with potent and selective non-peptide tachykinin NK2 receptor antagonist properties. These findings are significant for understanding the molecular mechanisms involved in receptor-mediated physiological responses and could lead to the development of new therapeutic agents (Smith et al., 1995).

Neuropharmacological Applications

Investigations into spirohydantoin derivatives have shown affinity towards various serotonin and dopaminergic receptors, indicating potential applications in neuropharmacology and the treatment of disorders related to these neurotransmitter systems (Czopek et al., 2016).

GlyT1 Inhibitors for Neurological Disorders

A class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones has been discovered as potent and selective GlyT1 inhibitors. These inhibitors show promise for treating neurological disorders by modulating glycine uptake, indicating a potential application in the development of treatments for conditions such as schizophrenia and cognitive disorders (Alberati et al., 2006).

Anxiolytic-like Properties

Another study on triazaspiro[4.5]decan-4-one derivatives revealed compounds with potent and selective orphanin FQ (OFQ) receptor agonist properties, demonstrating anxiolytic-like effects in vivo. This suggests potential applications in the development of new anxiolytic drugs (Wichmann et al., 2000).

Properties

IUPAC Name

8-(2-phenylspiro[2.4]heptane-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-18-14-20(16-23-18)10-12-24(13-11-20)19(26)22(17-6-2-1-3-7-17)15-21(22)8-4-5-9-21/h1-3,6-7H,4-5,8-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODBEEDRLQUERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2(C3=CC=CC=C3)C(=O)N4CCC5(CC4)CC(=O)NC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.